Pim-1 kinase inhibitor 4 mechanism of action
Pim-1 kinase inhibitor 4 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of Pim-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (Pim-1) is a constitutively active serine/threonine kinase that plays a pivotal role in the regulation of cell proliferation, survival, and differentiation.[1] Overexpression of Pim-1 is frequently observed in a variety of hematological malignancies and solid tumors, including prostate cancer and certain lymphomas, making it an attractive therapeutic target for cancer drug development.[2][3][4] Pim-1 kinase inhibitors are being investigated as potential anticancer agents. This guide provides a detailed overview of the mechanism of action of a representative ATP-competitive Pim-1 kinase inhibitor, which we will refer to as "Pim-1 Kinase Inhibitor 4" for the purpose of this document.
Pim-1 Kinase and its Signaling Pathway
Pim-1 is a downstream effector of multiple signaling pathways, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[5] Cytokines and growth factors, such as interleukins (IL-2, IL-3, IL-6) and interferons, activate JAKs, which in turn phosphorylate and activate STAT3 and STAT5.[2][6] Activated STATs then translocate to the nucleus and induce the transcription of target genes, including PIM1.[2]
Once expressed, Pim-1 kinase phosphorylates a wide array of downstream substrates involved in cell cycle progression and apoptosis. Key substrates include:
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Bad: Phosphorylation of the pro-apoptotic protein Bad on serine 112 by Pim-1 promotes its binding to 14-3-3 proteins, thereby preventing its interaction with the anti-apoptotic proteins Bcl-2 and Bcl-xL. This inhibition of Bad's pro-apoptotic function promotes cell survival.[7][8]
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p21Cip1/WAF1 and p27Kip1: Pim-1 can phosphorylate the cyclin-dependent kinase inhibitors p21 and p27, leading to their degradation and promoting cell cycle progression.[4][9]
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Cdc25A: Phosphorylation of the cell cycle phosphatase Cdc25A by Pim-1 can enhance its activity, further promoting cell cycle progression.[10]
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eIF4B: Pim-1 can phosphorylate the eukaryotic initiation factor 4B (eIF4B), which is involved in the regulation of protein translation.[10]
Interestingly, Pim-1 can also participate in a negative feedback loop by phosphorylating and stabilizing Suppressor of Cytokine Signaling 1 (SOCS1) and SOCS3, which in turn inhibit the JAK/STAT pathway.[5][6][9]
Mechanism of Action of Pim-1 Kinase Inhibitor 4
Pim-1 Kinase Inhibitor 4 is a representative small molecule inhibitor that functions as an ATP-competitive inhibitor. This means it binds to the ATP-binding pocket of the Pim-1 kinase, preventing the binding of ATP and subsequent phosphorylation of its downstream substrates.[8] This mode of action is common for many kinase inhibitors. By blocking the catalytic activity of Pim-1, the inhibitor effectively reverses the pro-survival and pro-proliferative effects of Pim-1 overexpression in cancer cells.
The key molecular consequences of Pim-1 inhibition by this class of compounds include:
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Reduced Phosphorylation of Bad: Inhibition of Pim-1 leads to decreased phosphorylation of Bad at Ser112.[8] Unphosphorylated Bad is then free to heterodimerize with Bcl-2 and Bcl-xL, thereby promoting apoptosis.
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Stabilization of p21 and p27: By preventing their phosphorylation by Pim-1, the inhibitor leads to the accumulation of p21 and p27, which in turn inhibit cyclin-dependent kinases, leading to cell cycle arrest, primarily at the G1 phase.[10]
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Induction of Apoptosis and Cell Cycle Arrest: The combined effect of Bad activation and p21/p27 stabilization results in the induction of programmed cell death and a halt in cell proliferation in cancer cells that are dependent on Pim-1 signaling.[8][10]
Quantitative Data for Pim-1 Kinase Inhibitors
The potency of various Pim-1 kinase inhibitors is typically determined through in vitro kinase assays and cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the inhibitor's efficacy.
| Inhibitor Name | IC50 (Pim-1) | IC50 (Pim-2) | IC50 (Pim-3) | Notes |
| SGI-1776 | 7 nM | ~350 nM | ~70 nM | ATP-competitive; also inhibits Flt3.[11] |
| AZD1208 | 0.4 nM | 5 nM | 1.9 nM | Potent, orally available pan-Pim kinase inhibitor.[11][12] |
| PIM447 (LGH447) | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | Pan-Pim kinase inhibitor.[11] |
| SMI-4a | 17 nM | Modestly potent | - | Selective for Pim-1.[11] |
| CX-6258 | 5 nM | 25 nM | 16 nM | Orally efficacious pan-Pim kinase inhibitor.[11] |
| Hispidulin | 2.71 µM | - | - | Natural product inhibitor.[11] |
| Quercetagetin | ~5.5 µM (in cells) | - | - | Flavonol inhibitor.[13] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the kinase activity of Pim-1.
Objective: To determine the IC50 value of a test compound against Pim-1 kinase.
Materials:
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Recombinant human Pim-1 kinase
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Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
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ATP (at a concentration close to the Km for Pim-1)
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Fluorescently labeled peptide substrate for Pim-1 (e.g., a derivative of Bad or p27)
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Test compound (Pim-1 Kinase Inhibitor 4) at various concentrations
-
Microplate reader capable of detecting the fluorescent signal
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then dilute further in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the Pim-1 kinase, the fluorescently labeled peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay for Target Engagement
This assay confirms that the inhibitor can enter cells and inhibit the activity of Pim-1 on its endogenous substrates.
Objective: To assess the inhibition of Bad phosphorylation at Ser112 in cells treated with the Pim-1 inhibitor.
Materials:
-
A cancer cell line known to overexpress Pim-1 (e.g., a prostate cancer or leukemia cell line).
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Cell culture medium and supplements.
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Test compound (Pim-1 Kinase Inhibitor 4).
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Lysis buffer.
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Antibodies: anti-phospho-Bad (Ser112), anti-total Bad, and a loading control antibody (e.g., anti-GAPDH).
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Western blotting reagents and equipment.
Methodology:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere overnight. Treat the cells with increasing concentrations of the Pim-1 inhibitor for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-Bad (Ser112).
-
Wash the membrane and incubate with a secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
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Strip the membrane and re-probe with antibodies for total Bad and the loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Bad signal to the total Bad and loading control signals. Plot the normalized phospho-Bad levels against the inhibitor concentration to determine the cellular potency.
Conclusion
Pim-1 kinase is a validated and promising target for cancer therapy. ATP-competitive small molecule inhibitors, represented here as "Pim-1 Kinase Inhibitor 4," effectively block the catalytic activity of Pim-1, leading to the induction of apoptosis and cell cycle arrest in cancer cells. The in-depth understanding of the Pim-1 signaling pathway and the mechanism of its inhibitors, supported by robust in vitro and cell-based assays, is crucial for the continued development of this class of targeted therapeutics.
References
- 1. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 7. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 8. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pim-1 Protein Kinase Is an Important Regulator of MET Receptor Tyrosine Kinase Levels and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
